Di(1H-1,2,4-triazol-1-yl)methanone
Overview
Description
Di(1H-1,2,4-triazol-1-yl)methanone is a heterocyclic compound with the molecular formula C₅H₄N₆O. It is part of the triazole family, which is known for its diverse chemical and biological properties. This compound is used in various fields, including medicinal chemistry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(1H-1,2,4-triazol-1-yl)methanone can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with phosgene or its derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Di(1H-1,2,4-triazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve solvents like ethanol or acetonitrile and bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazoles, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Di(1H-1,2,4-triazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Di(1H-1,2,4-triazol-1-yl)methanone involves its interaction with various molecular targets. In medicinal chemistry, it binds to the active sites of enzymes, inhibiting their activity. The triazole ring can coordinate with metal ions in the active site, disrupting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar reactivity.
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Imidazole: Shares some chemical properties but differs in the ring structure.
Uniqueness
Di(1H-1,2,4-triazol-1-yl)methanone is unique due to its specific substitution on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions makes it particularly valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
bis(1,2,4-triazol-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNUDLCUIKMNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=O)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402806 | |
Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41864-22-6 | |
Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41864-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Carbonyl-di-(1,2,4-triazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(1H-1,2,4-triazol-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Carbonyl-di-(1,2,4-triazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-CARBONYL-DI-(1,2,4-TRIAZOLE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HUA76TYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Di(1H-1,2,4-triazol-1-yl)methanone participates in?
A1: this compound acts as a coupling agent, facilitating the formation of amide bonds. [, , ] This is exemplified by its use in synthesizing N,N-Diethyl-m-methylbenzamide (DEET) from m-toluic acid and diethylamine. [] Additionally, it plays a crucial role in cyclization reactions, contributing to the formation of heterocyclic compounds like 1,3-oxazolidine-5-carboxylic esters, [] 3‐Aralkoxy‐4‐imino‐imidazolidin-2‐ones, [] and 4-alkoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones. [] These reactions highlight the compound's utility in constructing diverse molecular scaffolds relevant to pharmaceutical and materials chemistry.
Q2: What makes this compound advantageous in these reactions?
A2: One key advantage is its ability to activate carboxylic acids, rendering them more susceptible to nucleophilic attack by amines or other nucleophiles. [, , ] This activation is crucial for driving amide bond formation. Additionally, the byproducts generated during these reactions are water-soluble, simplifying purification procedures and often leading to high-purity products. [] This ease of use contributes to its attractiveness as a reagent in organic synthesis.
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